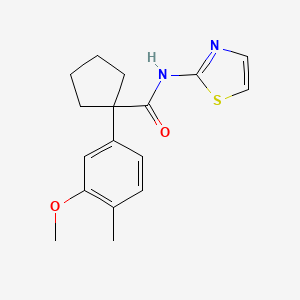
1-(3-methoxy-4-methylphenyl)-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxy-4-methylphenyl)-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide is a synthetic organic compound that belongs to the class of cyclopentane carboxamides This compound is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, as well as a thiazole ring attached to the cyclopentane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxy-4-methylphenyl)-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Cyclopentane Carboxamide Formation: The cyclopentane carboxamide moiety can be introduced by reacting cyclopentanone with an appropriate amine, followed by acylation with a carboxylic acid derivative.
Coupling of the Phenyl Ring: The final step involves the coupling of the 3-methoxy-4-methylphenyl group to the cyclopentane carboxamide-thiazole intermediate. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxy-4-methylphenyl)-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions can vary, but common reagents include halogens, nucleophiles, and catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of phenolic or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
1-(3-methoxy-4-methylphenyl)-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(3-methoxy-4-methylphenyl)-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxy-4-methylphenyl)-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide: Similar structure with a cyclohexane ring instead of a cyclopentane ring.
1-(3-methoxy-4-methylphenyl)-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate: Similar structure with a carboxylate group instead of a carboxamide group.
Uniqueness
1-(3-methoxy-4-methylphenyl)-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide is unique due to the specific combination of functional groups and rings in its structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(3-methoxy-4-methylphenyl)-N-(1,3-thiazol-2-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-12-5-6-13(11-14(12)21-2)17(7-3-4-8-17)15(20)19-16-18-9-10-22-16/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYBPRNFOLNGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCCC2)C(=O)NC3=NC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(2-Fluorophenoxy)ethyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole](/img/structure/B7059307.png)
![1-(1-acetylpiperidin-4-yl)-3-[3-(1H-indol-3-yl)propyl]urea](/img/structure/B7059313.png)
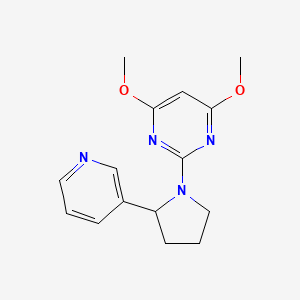
![[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7059328.png)
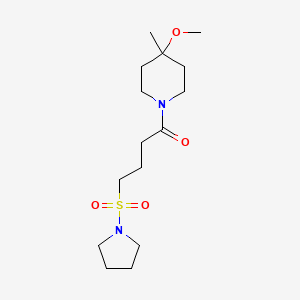
![3-[2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7059334.png)
![N-[(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B7059336.png)
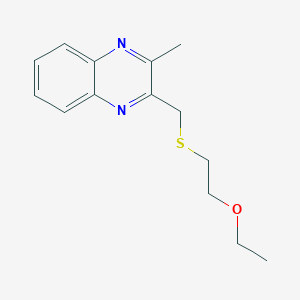
![N-(6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)-3-hydroxy-2-nitrobenzamide](/img/structure/B7059351.png)
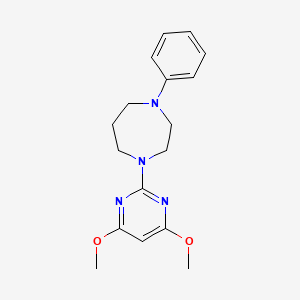
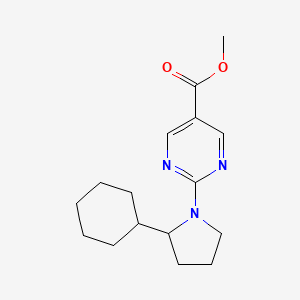
![N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-2-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B7059372.png)
![N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B7059395.png)
![2-[4-(5-bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-N-ethylacetamide](/img/structure/B7059406.png)
